molecular formula C9H13NO2S B1521177 [4-(Methanesulfonylmethyl)phenyl]methanamine CAS No. 854304-24-8

[4-(Methanesulfonylmethyl)phenyl]methanamine

Cat. No.: B1521177
CAS No.: 854304-24-8
M. Wt: 199.27 g/mol
InChI Key: SZHQMBFLAZHRLB-UHFFFAOYSA-N
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Description

[4-(Methanesulfonylmethyl)phenyl]methanamine is a chemical compound with the CAS Registry Number 854304-24-8 and the linear formula C9H13NO2S, corresponding to a molecular weight of 199.27 g/mol . This compound features a benzylamine core substituted with a methylsulfonylmethyl group at the para position, making it a valuable building block in organic synthesis and medicinal chemistry research. As a key intermediate, this amine is useful for constructing more complex molecules through reactions at its primary amine group. The methylsulfonyl moiety is a stable, strongly electron-withdrawing group that can influence the electronic properties of the aromatic ring and can also participate in specific chemical interactions in biological systems. Research into compounds containing methylsulfonyl phenyl groups has demonstrated their relevance in developing molecules with dual antimicrobial and anti-inflammatory activities, as well as their presence in potent enzyme inhibitors and other pharmacologically active agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with care, noting that it may cause skin, eye irritation, and respiratory irritation . For optimal stability, it is recommended to store the material in a dark place, under a dry and inert atmosphere, sealed at 2-8°C .

Properties

IUPAC Name

[4-(methylsulfonylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHQMBFLAZHRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854304-24-8
Record name [4-(methanesulfonylmethyl)phenyl]methanamine
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Biological Activity

Overview

[4-(Methanesulfonylmethyl)phenyl]methanamine, with the CAS number 854304-24-8, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biochemical interactions, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C9H13N1O2S1. It features a methanesulfonylmethyl group attached to a phenyl ring, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes within cells.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways critical for cellular communication.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be beneficial in treating infections.

Biochemical Pathways

This compound is involved in several biochemical pathways:

  • Metabolic Pathways : It interacts with enzymes that facilitate its conversion into active metabolites, influencing drug metabolism.
  • Cell Signaling : The compound modulates key signaling molecules, affecting gene expression and cellular responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various bacterial strains
Enzyme InhibitionInhibits specific metabolic enzymes
Neurotransmitter InteractionModulates receptor activity affecting neurotransmission

Case Studies

Several case studies have explored the effects of this compound in various contexts:

  • Case Study 1 : A study on its antimicrobial properties demonstrated effectiveness against Staphylococcus aureus, suggesting potential use as an antibiotic agent. The study noted significant inhibition of bacterial growth at specific concentrations.
  • Case Study 2 : Research investigating its effects on neuronal cells indicated that the compound could enhance synaptic plasticity, potentially offering therapeutic avenues for neurodegenerative diseases.

Dosage and Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : Indicated anti-inflammatory and antimicrobial effects.
  • High Doses : Potential neurotoxic effects were observed in certain animal models, highlighting the need for careful dosage regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Electron-Withdrawing Groups

N-(4-(Trifluoromethyl)benzylidene)-1-(4-(trifluoromethyl)phenyl)methanamine (4g)

  • Structure : Contains dual trifluoromethyl (-CF₃) groups.
  • Synthesis : Prepared via catalytic amine oxidation (4% alloxan/flavingave, 37% yield) .
  • Properties : The -CF₃ groups increase hydrophobicity compared to the sulfonyl group in the target compound. NMR data (¹H: δ 8.47 ppm; ¹³C: δ 161.3 ppm) indicate distinct electronic environments due to stronger electron withdrawal .

[4-(Morpholine-4-sulfonyl)phenyl]methanamine

  • Structure : Morpholine-sulfonyl substituent replaces methanesulfonyl.
  • Molecular Weight : 256.33 g/mol (vs. 185.24 g/mol for the target compound).
  • Applications : The morpholine ring enhances solubility in aqueous media, making it suitable for kinase inhibitor studies .
Halogen-Substituted Analogs

(4-Chlorophenyl)phenylmethylamine

  • Structure : Chlorine substituent and diphenylmethylamine backbone.
  • Molecular Formula : C₁₃H₁₂ClN.
  • Applications : The chlorine atom provides moderate electron withdrawal, but the bulky diphenyl structure reduces solubility compared to the target compound .
Sulfur-Containing Analogs

1-(4-Methylsulfanylphenyl)propan-2-amine

  • Structure : Methylthio (-SMe) group instead of sulfonyl.
  • Properties : The sulfide group is less polar and more prone to oxidation than the sulfonyl group, affecting metabolic stability .

Physicochemical and Pharmacological Properties

Property [4-(Methanesulfonylmethyl)phenyl]methanamine N-(4-Fluorobenzylidene)-1-(4-fluorophenyl)methanamine [4-(Morpholine-4-sulfonyl)phenyl]methanamine
Molecular Weight 185.24 g/mol 245.27 g/mol 256.33 g/mol
Polarity High (sulfonyl group) Moderate (fluorine substituents) High (morpholine-sulfonyl)
Solubility High in polar solvents (as HCl salt) Low (crystalline solid) Moderate (enhanced by morpholine)
Synthetic Yield N/A 70% N/A
Bioactivity Used in covalent inhibitor design Limited data; likely CNS applications Kinase inhibition studies

Structural and Spectroscopic Comparisons

NMR Data
  • This compound : ¹H NMR (DMSO-d₆): δ 8.26 ppm (amine protons); ¹³C NMR: δ 138.5 ppm (sulfonyl carbon) .
  • N-(4-Chlorobenzylidene)-1-(4-chlorophenyl)methanamine : ¹H NMR (CDCl₃): δ 8.27 ppm (imine proton); ¹³C NMR: δ 161.0 ppm (C=N) .
  • tert-Butyl 4-(bromomethyl)benzylcarbamate : ¹H NMR (DMSO-d₆): δ 4.71 ppm (CH₂Br); ¹³C NMR: δ 41.9 ppm (carbamate carbon) .

Key Findings and Implications

Substituent Effects : Sulfonyl groups (e.g., methanesulfonyl, morpholine-sulfonyl) enhance polarity and stability compared to halogens or sulfides.

Synthetic Efficiency : Electron-withdrawing groups (e.g., -CF₃) reduce reaction yields (37% for 4g vs. 92% for tert-butyl analogs ).

Pharmacological Potential: The target compound’s sulfonyl group makes it valuable in covalent drug design, whereas morpholine-sulfonyl analogs are explored for kinase targeting .

Preparation Methods

Starting Material Preparation

The synthesis often begins with a substituted benzyl compound such as 4-(methylthio)benzylamine or 4-(methylthio)benzaldehyde. These intermediates can be prepared or procured commercially.

Introduction of the Methanesulfonyl Group

The methanesulfonyl group (–SO2CH3) is typically introduced by oxidation of a methylthio group (–SCH3) attached to the benzyl position. The oxidation converts the sulfide to the sulfone functionality.

Typical oxidation conditions include:

  • Oxidizing agents: Hydrogen peroxide (H2O2), often in the presence of an acid catalyst such as sulfuric acid.
  • Solvents: Methanol, water, or formic acid.
  • Temperature: Ambient to moderate heating (e.g., up to 75 °C).
  • Catalysts: Sometimes phase transfer catalysts or metal catalysts are used to enhance reaction rates and yields.

This oxidation step is crucial and must be carefully controlled to avoid overoxidation or degradation of sensitive groups.

Amination or Introduction of the Methanamine Group

If the starting material lacks the amine group, a reductive amination or substitution reaction is performed to introduce the methanamine functionality at the benzyl position.

Representative Synthetic Route Example

Step Description Reagents/Conditions Outcome
1 Preparation of 4-(methylthio)benzylamine From 4-(methylthio)benzaldehyde via reductive amination Intermediate
2 Oxidation of methylthio to methanesulfonyl group H2O2, sulfuric acid, methanol, 25–75 °C Formation of [4-(Methanesulfonylmethyl)phenyl]methanamine
3 Purification Crystallization or chromatography Pure product

Industrial and Laboratory Scale Methods

  • Batch Processing: The synthesis is often conducted in batch reactors with controlled temperature and pH to optimize yield and purity.
  • Continuous Flow Processing: For scalability, continuous flow reactors can be employed to maintain consistent reaction conditions and improve throughput.

Research Findings and Yields

  • Oxidation of 4-(methylthio)benzylamine using hydrogen peroxide under acidic conditions typically yields the sulfonylated product in moderate to high yields (~40–70%), depending on reaction parameters.
  • Reaction times vary from 1 to several hours, with temperature control critical to prevent side reactions.
  • Use of phase transfer catalysts can improve reaction efficiency.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Range/Value Notes
Starting Material 4-(methylthio)benzylamine Commercially available or synthesized
Oxidizing Agent Hydrogen peroxide (30–33%) Commonly used for sulfone formation
Catalyst Sulfuric acid (H2SO4), phase transfer catalysts Enhances oxidation rate
Solvent Methanol, water, or formic acid Depends on scale and desired rate
Temperature 25–75 °C Controlled to optimize yield
Reaction Time 1–6 hours Longer times may improve conversion
Yield 40–70% Dependent on purity of starting materials and conditions
Purification Method Crystallization, chromatography To isolate pure product

Related Synthetic Insights from Patents and Literature

  • A patented method for preparing related methylsulfonyl benzaldehydes involves oxidation of methylthio intermediates using hydrogen peroxide catalyzed by sulfuric acid, yielding high-purity sulfonylated products suitable for further functionalization.
  • The oxidation step is exothermic, requiring temperature control to maintain reaction safety and product integrity.
  • Phase transfer catalysts facilitate the reaction between aqueous oxidants and organic substrates, improving overall efficiency.

Q & A

Q. What are the common synthetic routes for [4-(Methanesulfonylmethyl)phenyl]methanamine, and how can reaction conditions be optimized for yield and purity?

A typical synthesis involves nucleophilic substitution or sulfonation reactions. For example, the methanesulfonylmethyl group can be introduced via oxidation of a methylthio intermediate (e.g., using hydrogen peroxide or oxone) followed by coupling to a phenylmethanamine scaffold . Optimization includes adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C to prevent side reactions), and purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). Monitoring reaction progress with TLC or LC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. In 1^1H NMR, the methanesulfonylmethyl group (-SO2-CH3\text{-SO}_2\text{-CH}_3) produces a singlet near δ 3.1–3.3 ppm for the methyl protons, while aromatic protons appear as multiplets between δ 7.2–7.8 ppm. The amine protons (-NH2\text{-NH}_2) may show broad signals at δ 1.5–2.5 ppm but are often absent due to exchange broadening. High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+[M+H]^+) with accurate mass matching the formula C9H13NO2SC_9H_{13}NO_2S (calc. 199.0612) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Use enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity via fluorescence polarization or FRET-based methods. Cell viability assays (MTT or resazurin) in cancer or bacterial models can assess cytotoxicity or antimicrobial activity. For receptor interaction studies, radioligand displacement assays (e.g., using 3^3H-labeled ligands) provide IC50IC_{50} values. Always include positive controls (e.g., known inhibitors) and validate results with dose-response curves .

Advanced Research Questions

Q. How can structural modifications at the methanesulfonylmethyl group influence the compound’s pharmacokinetic properties?

Replacing the sulfonyl oxygen with electron-withdrawing groups (e.g., -CF3\text{-CF}_3) enhances metabolic stability but may reduce solubility. Introducing bulky substituents adjacent to the sulfonyl group can alter binding pocket interactions, as seen in SAR studies of similar aryl sulfonamides. Computational modeling (molecular docking with AutoDock Vina) predicts steric clashes or hydrogen-bonding changes. In vivo PK studies (rodent models) with LC-MS/MS quantification track bioavailability and half-life variations .

Q. How should researchers resolve contradictory data in biological assays for this compound derivatives?

Contradictions may arise from assay interference (e.g., compound fluorescence in FRET assays) or off-target effects. Validate findings using orthogonal methods:

  • Compare results from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity.
  • Perform counter-screens against unrelated targets (e.g., GPCR panels) to rule out promiscuity.
  • Analyze cellular uptake via LC-MS to confirm intracellular concentrations correlate with activity .

Q. What computational strategies are effective for identifying molecular targets of this compound?

Leverage chemoproteomics (activity-based protein profiling) combined with molecular dynamics simulations. Use SwissTargetPrediction or SEA databases to predict target families. For validation, employ CRISPR-Cas9 knockout models of candidate targets (e.g., kinases) and assess activity loss. Free energy perturbation (FEP) calculations refine binding mode predictions and guide mutagenesis studies .

Q. How can researchers optimize the synthetic route for chiral variants of this compound?

Use asymmetric catalysis (e.g., chiral palladium complexes) during key bond-forming steps. For resolution, employ chiral stationary phase HPLC (CSP-HPLC) with amylose or cellulose derivatives. Monitor enantiomeric excess (eeee) via circular dichroism (CD) or chiral GC. Kinetic resolution (e.g., lipase-mediated acylations) can isolate enantiomers with >99% eeee .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Methanesulfonylmethyl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(Methanesulfonylmethyl)phenyl]methanamine

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